

GW409544: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: GW409544

Cat. No.: B1672464

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An In-depth Analysis of the Dual PPAR α / γ Agonist

Abstract

GW409544 is a potent synthetic agonist that exhibits dual activity towards Peroxisome Proliferator-Activated Receptor alpha (PPAR α) and Peroxisome Proliferator-Activated Receptor gamma (PPAR γ). As a member of the nuclear receptor superfamily of ligand-activated transcription factors, PPARs are crucial regulators of lipid and glucose metabolism, making them significant targets for therapeutic intervention in metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **GW409544**. Detailed experimental protocols for its characterization and diagrams of the signaling pathways it modulates are included to support researchers in drug development and metabolic disease studies.

Chemical Structure and Properties

GW409544, a synthetic organic compound, is characterized by a complex molecular architecture. Its systematic IUPAC name is (2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[*(Z)*-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid.^[1] The structural and physicochemical properties of **GW409544** are summarized in the tables below.

Table 1: Chemical Identification

Identifier	Value
IUPAC Name	(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[<i>(Z)</i> -4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid[1]
SMILES String	O=C(O)--INVALID-LINK-- <chem>CC2=CC=C(C(OCCC3=C(C)OC(C4=CC=CC=C4)=N3)C=C2</chem> [1]
InChIKey	GGUVRMBIEPYOKL-WMVCGJOFSAN[1]
CAS Number	258345-41-4[1]
Synonyms	GW 409544, GW-409544[1]

Table 2: Physicochemical Properties

Property	Value
Molecular Formula	C31H30N2O5[1]
Molecular Weight	510.59 g/mol [1]
Appearance	Solid powder[2]
Solubility	Soluble in DMSO[2]
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place.[2]

Biological Activity and Mechanism of Action

GW409544 is a potent dual agonist for PPAR α and PPAR γ , with significantly higher potency for PPAR γ . [3] Upon binding to these receptors, it induces a conformational change that promotes the recruitment of co-activator proteins. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.

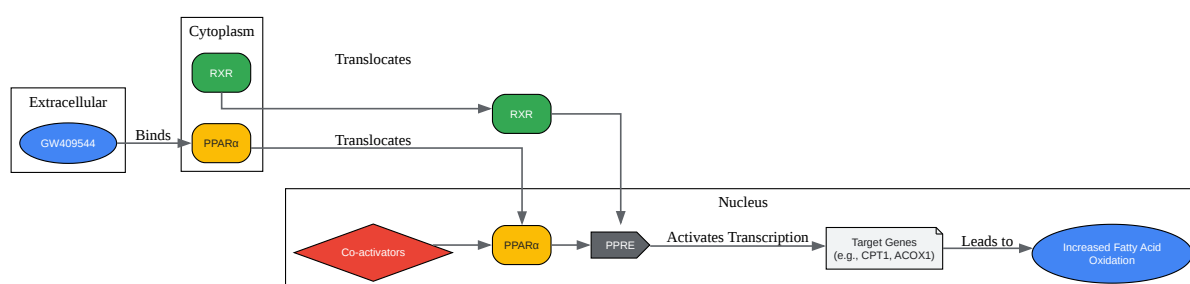
Activation of PPAR α is primarily associated with the regulation of fatty acid metabolism, including uptake and β -oxidation.[3] In contrast, PPAR γ activation is a master regulator of adipogenesis and plays a critical role in glucose homeostasis and insulin sensitivity.[3] The dual agonism of **GW409544** makes it a valuable tool for studying the combined effects of activating both of these important metabolic pathways.

Table 3: Biological Activity of GW409544

Target	Activity	Value
Human PPAR α	EC50	2.3 nM[3]
Human PPAR γ	EC50	0.28 nM[3]

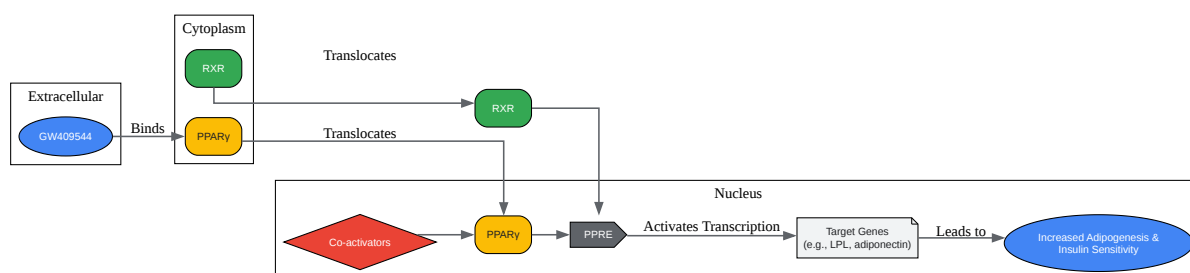
Signaling Pathways

The activation of PPAR α and PPAR γ by **GW409544** initiates a cascade of transcriptional events that regulate a wide array of genes involved in metabolic processes. The following diagrams illustrate the generalized signaling pathways for PPAR α and PPAR γ .



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Caption: PPAR α Signaling Pathway Activated by **GW409544**.



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Caption: PPAR γ Signaling Pathway Activated by **GW409544**.

Experimental Protocols

X-ray Crystallography of PPAR α in Complex with **GW409544**

This protocol outlines the methodology used to determine the crystal structure of the ligand-binding domain (LBD) of human PPAR α in complex with **GW409544**.

Protein Expression and Purification:

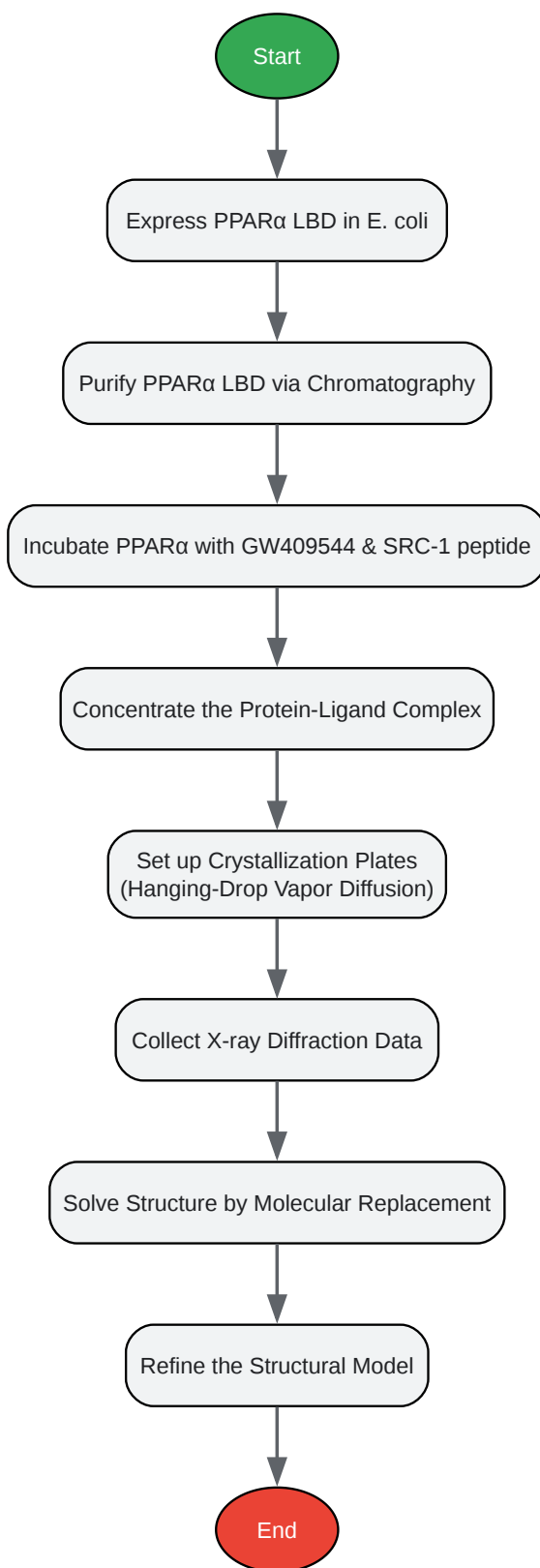
- The human PPAR α LBD is expressed in *E. coli* as a fusion protein.
- The protein is purified using a series of chromatography steps, including affinity and size-exclusion chromatography.

Complex Formation and Crystallization:

- The purified PPAR α LBD is incubated with a molar excess of **GW409544** and a peptide from the steroid receptor coactivator-1 (SRC-1).
- The protein-ligand complex is concentrated.
- Crystallization is performed using the hanging-drop vapor-diffusion method at room temperature.

Data Collection and Structure Determination:

- Crystals are cryo-protected and flash-frozen in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.
- The structure is solved by molecular replacement and refined to produce the final model.



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Caption: Experimental Workflow for X-ray Crystallography.

Cell-Based PPAR Reporter Gene Assay

This protocol describes a common method to quantify the activation of PPAR α and PPAR γ by **GW409544** in a cellular context.

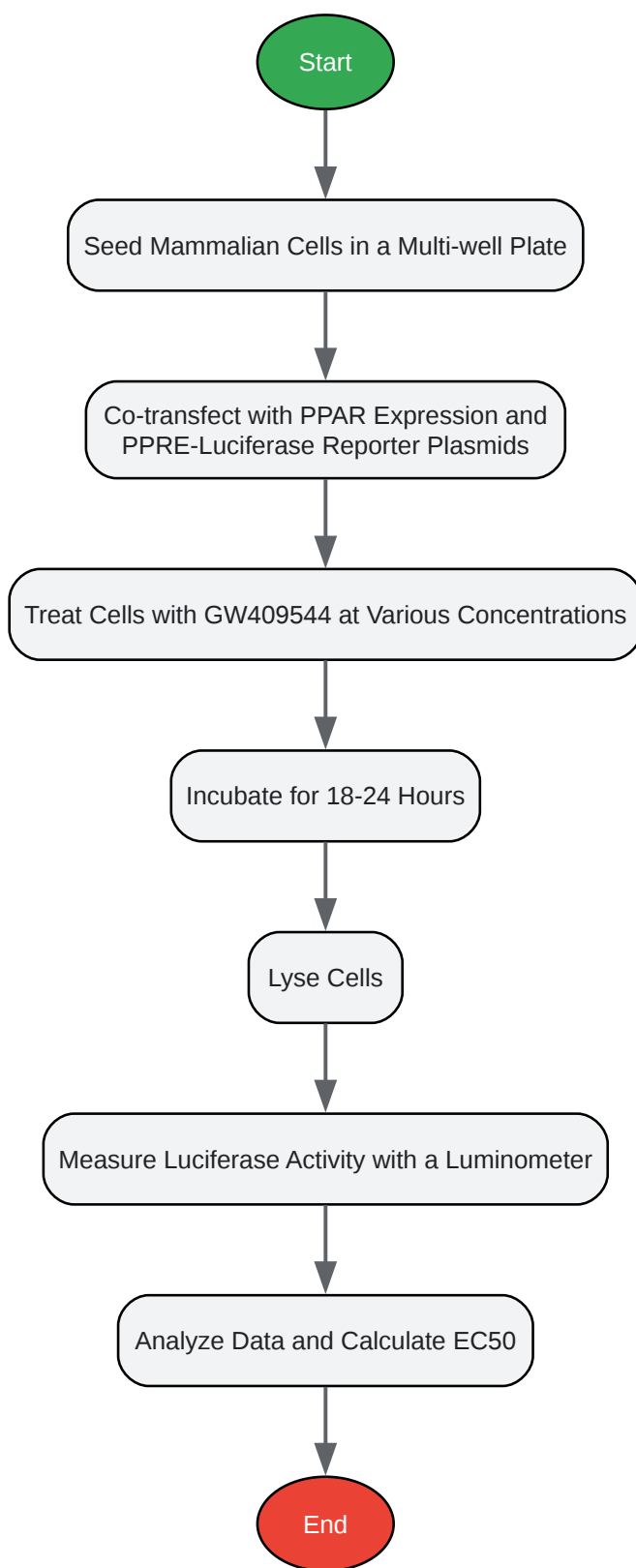
Materials:

- Mammalian cell line (e.g., HEK293T)
- Expression plasmids for full-length human PPAR α or PPAR γ
- Reporter plasmid containing a PPRE upstream of a luciferase gene
- Transfection reagent
- Cell culture medium and supplements
- **GW409544** stock solution in DMSO
- Luciferase assay reagent
- Luminometer

Procedure:

- **Cell Seeding:** Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
- **Transfection:** Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β -galactosidase or Renilla luciferase) is often included to normalize for transfection efficiency.
- **Compound Treatment:** After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of **GW409544** or a vehicle control (DMSO).
- **Incubation:** Incubate the cells with the compound for a set period (e.g., 18-24 hours).

- Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
- Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the normalized luciferase activity against the concentration of **GW409544** to generate a dose-response curve and calculate the EC50 value.



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